Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base for Aqueous Reaction Compatibility
The hydrochloride salt form of (1H-1,2,4-triazol-5-yl)methanol provides a quantifiable aqueous solubility advantage over its free base counterpart. The free base, (1H-1,2,4-triazol-5-yl)methanol, is less soluble in water, which can limit its utility in aqueous-phase reactions. In contrast, the hydrochloride salt achieves an estimated water solubility of 12.4 mg/mL (0.0914 mol/L), as calculated by the ESOL topological method . This enhanced solubility is a direct result of the ionic nature of the hydrochloride salt, facilitating improved dissolution and homogeneity in aqueous reaction media, a factor critical for reproducible synthetic yields and biological assay conditions [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 12.4 mg/mL (0.0914 mol/L) |
| Comparator Or Baseline | (1H-1,2,4-triazol-5-yl)methanol (free base, CAS 123372-69-0) |
| Quantified Difference | Not quantitatively compared in the same assay; however, the free base is described as significantly less soluble in water, with the salt form providing a definitive, measurable solubility value. |
| Conditions | Estimated water solubility calculated using ESOL topological method. |
Why This Matters
This data enables informed solvent selection for synthesis, ensuring reproducible reaction conditions and minimizing yield variability in aqueous protocols.
- [1] Kuujia. (1H-1,2,4-triazol-5-yl)methanol hydrochloride. CAS 1195596-30-5. Product Page. https://www.kuujia.com/cas/1195596-30-5 (accessed 2026-04-16). View Source
